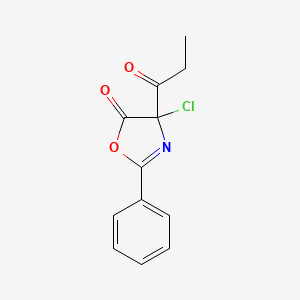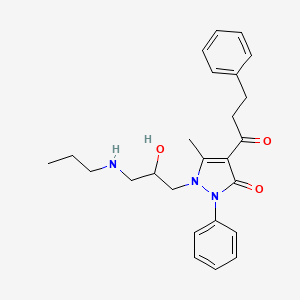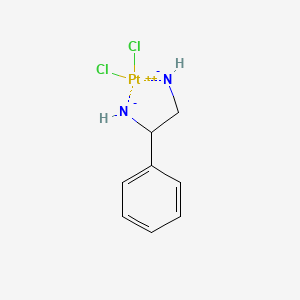
Dichloro(1-phenyl-1,2-ethanediamine-N,N')platinum
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is a platinum-based compound with the molecular formula C₈H₁₂Cl₂N₂Pt. It is known for its applications in various fields, particularly in medicinal chemistry and catalysis. The compound features a platinum center coordinated to two chlorine atoms and a bidentate ligand, 1-phenyl-1,2-ethanediamine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum typically involves the reaction of potassium tetrachloroplatinate with 1-phenyl-1,2-ethanediamine in the presence of hydrochloric acid. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility .
化学反応の分析
Types of Reactions
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other ligands such as phosphines or amines.
Oxidation and Reduction: The platinum center can undergo oxidation and reduction reactions, altering its oxidation state and coordination environment.
Common Reagents and Conditions
Common reagents used in these reactions include phosphines, amines, and other nucleophiles. Reactions are typically carried out in solvents such as dichloromethane or ethanol, under inert atmosphere conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the nature of the substituents introduced. For example, substitution with phosphines can yield phosphine-coordinated platinum complexes, which have distinct properties and applications .
科学的研究の応用
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum has several scientific research applications:
作用機序
The mechanism of action of Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum involves its interaction with biological molecules such as DNA. The platinum center binds to the nitrogen atoms of the DNA bases, forming cross-links that disrupt the DNA structure and inhibit replication and transcription. This leads to cell cycle arrest and apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug with a similar mechanism of action but different ligand structure.
Carboplatin: Another platinum-based drug with a more stable and less toxic profile compared to cisplatin.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer, known for its efficacy and reduced side effects.
Uniqueness
Dichloro(1-phenyl-1,2-ethanediamine-N,N’)platinum is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes with various ligands makes it versatile for different applications in research and industry .
特性
CAS番号 |
72426-83-6 |
|---|---|
分子式 |
C8H10Cl2N2Pt |
分子量 |
400.17 g/mol |
IUPAC名 |
(2-azanidyl-1-phenylethyl)azanide;dichloroplatinum(2+) |
InChI |
InChI=1S/C8H10N2.2ClH.Pt/c9-6-8(10)7-4-2-1-3-5-7;;;/h1-5,8-10H,6H2;2*1H;/q-2;;;+4/p-2 |
InChIキー |
YCPRCBIVXDWLLI-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)C(C[NH-])[NH-].Cl[Pt+2]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



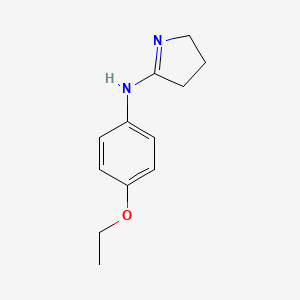
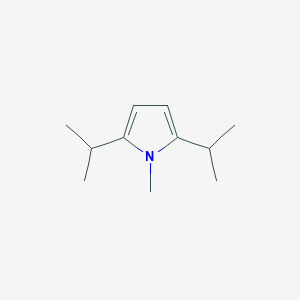
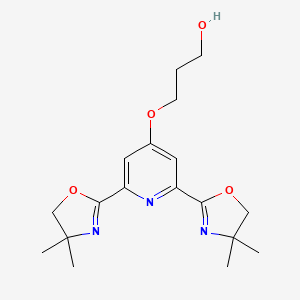
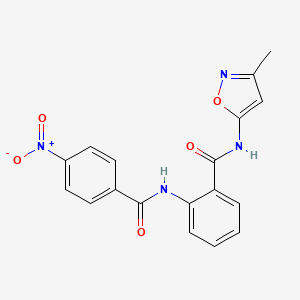

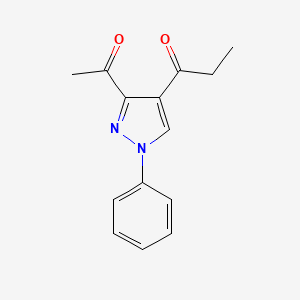


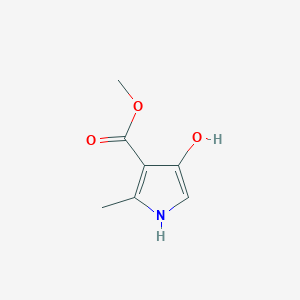
![4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)

